2-O-Methyl-alpha-D-N-acetylneuraminic acid

Vue d'ensemble

Description

2-O-Methyl-alpha-D-N-acetylneuraminic acid, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₂₁NO₉ and its molecular weight is 323.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

2-O-Methyl-alpha-D-N-acetylneuraminic acid is primarily targeted towards influenza virus hemagglutinin and metal ions . It is also used in studies assessing the binding of these targets .

Mode of Action

The compound interacts with its targets by binding to them. This binding action is crucial in studies assessing the interaction of influenza virus hemagglutinin and metal ions .

Biochemical Pathways

It has been used in a study to assess lactose-based sialylmimetics inhibition of the rhesus and human rotavirus strains . This suggests that it may have a role in the biochemical pathways related to viral infection.

Result of Action

Its role in studies assessing the binding of influenza virus hemagglutinin and metal ions suggests that it may have an impact on viral infection processes .

Analyse Biochimique

Biochemical Properties

2-O-Methyl-alpha-D-N-acetylneuraminic acid interacts with various biomolecules, including enzymes and proteins. It has been used as a model compound for assessing the binding of influenza virus hemagglutinin and metal ions .

Cellular Effects

The effects of this compound on cells are primarily related to its role in viral infections. It has been used to study the inhibition of the rhesus and human rotavirus strains .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been used to study the binding specificity of botulinum C16S toxin HA1 to various sugars .

Activité Biologique

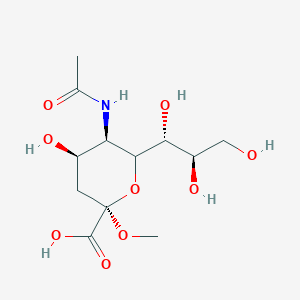

2-O-Methyl-alpha-D-N-acetylneuraminic acid (2-O-Me-Neu5Ac) is a derivative of N-acetylneuraminic acid, characterized by a methyl group at the 2-position of the sugar ring. This modification significantly influences its biological activity, particularly in interactions with viruses, cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₂₁N₁O₉

- Molecular Weight : Approximately 305.3 g/mol

The presence of the methyl group at the 2-position alters the compound's reactivity and binding properties compared to its parent compound, N-acetylneuraminic acid (Neu5Ac), making it a valuable model for studying sialic acid interactions.

Interaction with Viruses

One of the most significant biological activities of 2-O-Me-Neu5Ac is its role in viral infections, particularly with influenza viruses. The compound mimics the natural ligand for hemagglutinin (HA), a protein on the viral envelope responsible for binding to sialic acid-containing receptors on host cells. This interaction is critical for viral attachment and entry into cells.

- Research Findings : Studies have demonstrated that 2-O-Me-Neu5Ac competes with sialylated molecules for binding sites on HA, providing insights into the mechanisms of viral infections and potential antiviral strategies.

Binding Properties

2-O-Me-Neu5Ac also exhibits binding affinity for various metal ions such as calcium and iron. This property is essential for understanding the biological roles of sialic acids in physiological processes like cell adhesion and signal transduction.

- Applications in Research : The compound serves as a model molecule in assays designed to explore interactions between sialic acids and metal ions, contributing to knowledge about metal ion homeostasis in biological systems.

Therapeutic Potential

The involvement of sialic acids in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions has led to increased interest in compounds like 2-O-Me-Neu5Ac as potential drug targets. Its well-defined structure allows researchers to utilize it in drug discovery efforts aimed at identifying and characterizing drugs that target sialic acid-binding proteins or enzymes involved in sialic acid metabolism.

- Case Studies : Research has indicated that modifications to sialic acids can alter their functional roles in biological systems, highlighting the importance of compounds like 2-O-Me-Neu5Ac in therapeutic development.

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to this compound, highlighting their unique features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Acetylneuraminic Acid | No methyl group at 2-position | Naturally occurring sialic acid |

| 3-O-Methyl-alpha-D-N-acetylneuraminic Acid | Methyl group at 3-position | Different binding properties |

| 4-O-Methyl-alpha-D-N-acetylneuraminic Acid | Methyl group at 4-position | Potentially different interactions with proteins |

These compounds share a common backbone but exhibit distinct biological activities due to their structural modifications.

Applications De Recherche Scientifique

Virology Research

Influenza Virus Binding Studies

2-O-Methyl-alpha-D-N-acetylneuraminic acid serves as a model compound for studying the binding interactions of influenza virus hemagglutinin (HA) with sialic acid derivatives. Research has demonstrated that HA can bind to various sialic acid structures, and 2-O-Methyl-Neu5Ac is particularly useful for elucidating the binding affinities and mechanisms involved. For instance, studies employing nuclear magnetic resonance (NMR) spectroscopy have quantified the binding interactions, revealing millimolar dissociation constants that are critical for understanding viral entry mechanisms into host cells .

Rotavirus Inhibition Studies

Furthermore, derivatives of 2-O-Methyl-Neu5Ac have been investigated for their potential as inhibitors of rotavirus infections. The rotavirus hemagglutinin protein (VP8*) interacts with sialic acids on host cell surfaces during the infection process. By employing sialylmimetics based on 2-O-Methyl-Neu5Ac, researchers aim to block these interactions, thereby preventing viral attachment and subsequent infection .

Immunology Applications

Sialic Acid Recognition in Immune Response

In immunological contexts, this compound is utilized to study the recognition of sialic acids by immune receptors. The modification at the 2-position alters the binding characteristics of sialic acids to various lectins and receptors involved in immune responses. This has implications for understanding how pathogens evade immune detection by mimicking host glycan structures .

Diagnostic Applications

Enzymatic Assays for Neuraminidase Detection

One significant application of this compound is in the development of fluorogenic substrates for enzymatic assays. Specifically, it has been used to create a substrate that allows for the detection of neuraminidase activity in human skin fibroblasts. This is particularly relevant in diagnosing conditions such as sialidosis, where neuraminidase deficiency leads to an accumulation of sialic acids . The substrate's design facilitates real-time monitoring of enzymatic activity, providing a valuable tool for clinical diagnostics.

Chemical Synthesis and Structural Studies

Synthesis Techniques

The synthesis of this compound involves several chemical reactions that allow for the introduction of the methyl group at the 2-position while retaining the integrity of the neuraminic acid structure. Techniques such as acylation and chromatography are employed to achieve high purity yields necessary for research applications .

Propriétés

IUPAC Name |

(2R,4R,5R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7-,8-,9-,10?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRVVFURCKKXOD-KESNGRBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@@H](C[C@@](OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420675 | |

| Record name | Methyl (6xi)-5-acetamido-3,5-dideoxy-alpha-D-manno-non-2-ulopyranosidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50930-22-8 | |

| Record name | Methyl (6xi)-5-acetamido-3,5-dideoxy-alpha-D-manno-non-2-ulopyranosidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.